Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate
Description
Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is a bicyclic compound featuring a bicyclo[1.1.1]pentane core, a tert-butoxycarbonyl (Boc)-protected amine, and a methyl ester group. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical and materials science research.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17) |
InChI Key |
QQEJCSUVDSNSNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Synthesis of Iodinated Precursor :
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is prepared via iodination of the corresponding alcohol or through substitution reactions.ATRA Reaction :
The iodide reacts with propellane under triethylborane (BEt₃) initiation in diethyl ether at 0°C. The reaction proceeds via radical intermediates, forming the BCP core.
- Reagents :
- Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (0.5 mmol, 1.0 equiv)
- Propellane (1.27 mL, 0.79 M in Et₂O, 1.0 mmol, 2.0 equiv)
- BEt₃ (50 µL, 1 M in hexane, 10 mol%)
- Conditions : Stirred at room temperature for 1 hour under inert atmosphere.
- Yield : 72% after column chromatography (petroleum ether/Et₂O, 8:2).
Mechanistic Insight :
BEt₃ initiates radical formation, enabling propellane’s strained bridgehead C–C bond to open. The iodine atom acts as a radical mediator, ensuring regioselective addition.
Photochemical Flow Synthesis
A light-enabled, catalyst-free method in flow reactors allows kilogram-scale synthesis of BCP iodides, which can be further functionalized.
Key Steps:
- Flow Reaction Setup :
Alkyl iodides and propellane are mixed in a continuous flow system under UV light (365 nm). - Work-Up :
Evaporation of solvents yields crude BCP iodide, which is purified via crystallization or chromatography.
| Parameter | Value |
|---|---|
| Scale | 1 kg (diketone intermediate) |
| Reaction Time | 6 hours (flow) |
| Purity | ~90% (crude) |
| Subsequent Steps | Haloform reaction to diacid |
Advantages :
Functionalization of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
BCP diacid serves as a precursor for amino acid derivatives via sequential transformations.
Key Steps:
- Diacid Synthesis :
Photochemical reaction of propellane with diacetyl in flow, followed by haloform reaction. - Amination and Protection :
- Diacid → Diamine via Curtius rearrangement or Hofmann degradation.
- Boc protection of the amine.
- Esterification :
Methyl ester formation using methanol and acid catalysis.
| Step | Yield | Conditions |
|---|---|---|
| Diacid Synthesis | 85% | Haloform reaction (500 g scale) |
| Boc Protection | 90% | Boc₂O, DMAP, THF |
| Esterification | 95% | SOCl₂/MeOH |
Copper-Catalyzed Diazo Transfer
For introducing amino groups, copper-catalyzed diazo transfer to BCP azides is employed.
Key Steps:
- BCP Azide Synthesis :
React BCP trifluoroborate with imidazole-1-sulfonyl azide. - Reduction and Protection :
Reduce azide to amine, followed by Boc protection. - Esterification :
Couple with methyl ester via Steglich esterification.
| Compound | Yield | Purity |
|---|---|---|
| BCP Azide | 65% | 95% |
| Boc-Protected Amine | 80% | 98% |
Comparative Analysis of Methods
Chemical Reactions Analysis
Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bicyclo[1.1.1]pentane ring can undergo substitution reactions, particularly at the bridgehead positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. The bicyclo[1.1.1]pentane ring system can mimic the spatial arrangement of other functional groups, allowing it to interact with biological targets in a unique manner .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Variations
The target compound differs from analogous structures in stereochemistry and functional groups:
- (2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic acid (CAS: 2343963-98-2): This carboxylic acid derivative has an (S)-configuration at the α-carbon and lacks the methyl ester group, replacing it with a carboxylic acid (-COOH). This modification significantly impacts solubility and reactivity .
- Methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate (CAS: 2322853-09-6): This stereoisomer shares the methyl ester group but adopts an (R)-configuration at the α-carbon, altering its interaction with chiral environments in biological systems .
Physicochemical Properties
Key differences in molecular parameters are summarized below:
*Note: Data for the target compound is inferred from structurally related analogs.
Research Findings and Functional Insights
Stability and Reactivity
- Ester Hydrolysis : The methyl ester group in the target compound is prone to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. This reactivity is exploited in prodrug designs .
- Boc Protection : The tert-butoxycarbonyl group stabilizes the amine against degradation, a feature critical in peptide synthesis .
Biological Activity
Methyl 3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate (CAS Number: 2322853-09-6) is a synthetic organic compound notable for its unique bicyclic structure and potential biological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- Structure : The compound features a bicyclo[1.1.1]pentane moiety, which contributes to its structural rigidity and potential metabolic stability.
Synthesis
The synthesis of this compound typically involves:
- Asymmetric Synthesis : Utilizing various coupling reactions to incorporate the bicyclic structure into amino acid derivatives.
- Key Reactions : Suzuki coupling and asymmetric reduction are commonly employed in the synthesis of similar compounds, enhancing their bioactivity profiles .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory properties of compounds containing bicyclo[1.1.1]pentane structures. For instance, derivatives of this compound have been evaluated for their effects on inflammatory responses in human monocyte cell lines:
- Mechanism of Action : These compounds modulate NFκB activity, a critical pathway in inflammation, leading to a significant reduction in pro-inflammatory cytokines such as TNFα and MCP1 .
- Efficacy : One study reported that a related bicyclo compound demonstrated an IC50 in the picomolar range against lipopolysaccharide (LPS)-induced inflammation, indicating potent anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The incorporation of the bicyclo[1.1.1]pentane moiety has been shown to enhance the metabolic stability and bioactivity of various compounds:
- Bioisosteric Replacement : Bicyclo structures can serve as effective replacements for more traditional alkyl groups in drug design, potentially improving pharmacokinetic properties without compromising efficacy .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
